Disodium 5-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((4-methoxyphenyl)azo)naphthalene-2,7-disulphonate
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Description
Disodium 5-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((4-methoxyphenyl)azo)naphthalene-2,7-disulphonate is a useful research compound. Its molecular formula is C20H12Cl2N6Na2O8S2 and its molecular weight is 645.4 g/mol. The purity is usually 95%.
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Biological Activity
Disodium 5-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((4-methoxyphenyl)azo)naphthalene-2,7-disulphonate is a complex organic compound primarily recognized for its vibrant color properties and applications in various fields, particularly in the textile industry as a reactive dye. Its chemical structure comprises multiple functional groups that contribute to its biological activity, making it a subject of interest in both environmental and biomedical research.
Property | Value |
---|---|
Molecular Formula | C19H10Cl2N6Na2O7S2 |
Molecular Weight | 615.35 g/mol |
CAS Number | 17804-49-8 |
Density | 1.88 g/cm³ |
Melting Point | >300 °C |
Health Hazard Symbol | GHS08 (Health hazard) |
Synthesis and Industrial Applications
The synthesis of this compound typically involves multi-step organic reactions including diazotization and coupling with naphthalene derivatives. The industrial production requires precise control over reaction conditions to ensure high yield and purity.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Antioxidant Activity : Studies have shown that azo compounds can act as antioxidants by scavenging free radicals.
- Anti-inflammatory Properties : Molecular docking studies suggest potential anti-inflammatory effects through inhibition of specific enzymes involved in inflammatory pathways .
- Cellular Uptake : The compound's structure allows for effective cellular uptake, which is crucial for its application in drug delivery systems.
Case Studies and Research Findings
- Anti-inflammatory Activity : A study focused on chlorinated phenyldiazenyl-naphthalene derivatives demonstrated significant anti-inflammatory activity through computational methods such as DFT (Density Functional Theory) and molecular dynamics simulations . This indicates that similar mechanisms may be applicable to this compound.
- Ecotoxicity Assessments : The environmental impact of azo dyes has been extensively studied. Azo compounds are known for their potential ecotoxicity due to their persistence in the environment and toxicity to aquatic organisms . The screening assessments highlight the importance of evaluating these compounds' degradation products and their effects on ecosystems.
- Staining Techniques in Microscopy : This compound has been utilized in biological staining methods due to its ability to bind selectively to certain cellular components, enhancing visualization under microscopy.
Toxicological Data
Acute toxicity data indicates that this compound poses health hazards under certain conditions. The GHS classification suggests it can cause serious health effects if not handled properly. Precautions should be taken during handling and application to mitigate risks associated with exposure.
Properties
CAS No. |
74432-27-2 |
---|---|
Molecular Formula |
C20H12Cl2N6Na2O8S2 |
Molecular Weight |
645.4 g/mol |
IUPAC Name |
disodium;5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(4-methoxyphenyl)diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C20H14Cl2N6O8S2.2Na/c1-36-11-4-2-10(3-5-11)27-28-16-14(38(33,34)35)7-9-6-12(37(30,31)32)8-13(15(9)17(16)29)23-20-25-18(21)24-19(22)26-20;;/h2-8,29H,1H3,(H,30,31,32)(H,33,34,35)(H,23,24,25,26);;/q;2*+1/p-2 |
InChI Key |
PWASJKRQGCLICA-UHFFFAOYSA-L |
Canonical SMILES |
COC1=CC=C(C=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])NC4=NC(=NC(=N4)Cl)Cl)O.[Na+].[Na+] |
Origin of Product |
United States |
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